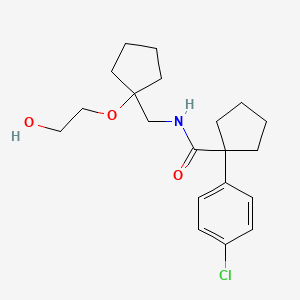

![molecular formula C18H19N5O2 B2627656 6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878420-43-0](/img/structure/B2627656.png)

6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

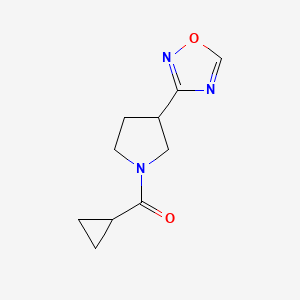

Descripción

“6-(2,3-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the Wittig olefination of phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of imidazole derivatives without requiring methylation and dehydration steps, which are problematic processes in previous methods .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- The compound has been part of studies focusing on the synthesis of novel derivatives and their pharmacological evaluation. For instance, a series of derivatives were synthesized and evaluated as potent 5-HT(1A) receptor ligands, showing potential anxiolytic and antidepressant activities (Zagórska et al., 2009).

Catalytic Applications in Polymerization

- Research has shown the compound's involvement in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic. The compound's derivatives significantly improved the catalytic activity in this process (Gamez et al., 2001).

Luminescence Sensing

- Derivatives of the compound have been utilized in the development of luminescence sensors. For example, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate were synthesized, showing selective sensitivity to benzaldehyde-based derivatives, positioning them as potential fluorescence sensors for these chemicals (Shi et al., 2015).

N-Heterocyclic Carbene Precursor Synthesis

- The compound has been used in the synthesis of N-heterocyclic carbene (NHC) ligands and catalysts, important in various chemical synthesis and catalytic processes (Hintermann, 2007).

Mecanismo De Acción

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative and its biological activity. For example, some imidazole derivatives are used as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,3-dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-10-7-6-8-13(12(10)3)23-11(2)9-22-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGVIEVNUUMNMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)

![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)

![5-But-2-ynyl-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2627580.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2627586.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)

![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)